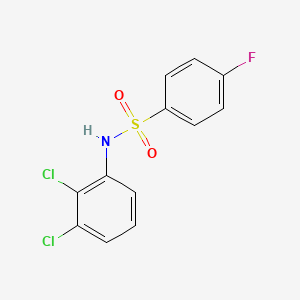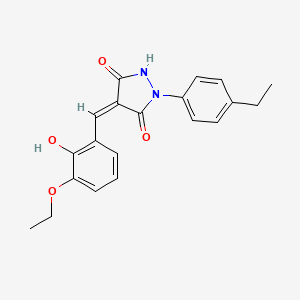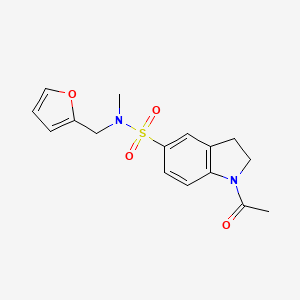![molecular formula C16H17NO4S B5149207 3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B5149207.png)
3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid, commonly known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MPPA is a derivative of sulfonylurea, a class of compounds that has been extensively studied for their hypoglycemic effects.
作用机制
The mechanism of action of MPPA involves its interaction with various targets in the body. In neuroscience, MPPA inhibits the activity of glutamate receptors by binding to their allosteric site. In cancer research, MPPA induces apoptosis by activating the caspase pathway. In diabetes research, MPPA stimulates insulin secretion by activating the ATP-sensitive potassium channels in pancreatic beta cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPA depend on the target it interacts with. In neuroscience, MPPA reduces the excitotoxicity of glutamate by inhibiting its receptors, leading to neuroprotection. In cancer research, MPPA induces apoptosis in cancer cells, leading to their death. In diabetes research, MPPA stimulates insulin secretion, leading to a decrease in blood glucose levels.
实验室实验的优点和局限性
MPPA has several advantages for lab experiments such as its high potency, selectivity, and stability. However, MPPA also has some limitations such as its low solubility, which can make it difficult to administer in vivo. Additionally, MPPA has not been extensively studied in humans, which limits its potential applications in clinical settings.
未来方向
There are several future directions for research on MPPA. In neuroscience, MPPA can be studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. In cancer research, MPPA can be studied for its potential applications in combination therapy with other anticancer drugs. In diabetes research, MPPA can be studied for its potential applications in the treatment of type 2 diabetes. Additionally, further studies can be conducted to investigate the safety and efficacy of MPPA in humans.
Conclusion:
In conclusion, MPPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MPPA has been studied for its potential applications in neuroscience, cancer, and diabetes research. The mechanism of action of MPPA involves its interaction with various targets in the body, leading to its biochemical and physiological effects. MPPA has several advantages for lab experiments, but also has some limitations. There are several future directions for research on MPPA, which can further enhance our understanding of this compound and its potential applications in various research fields.
合成方法
The synthesis of MPPA involves the reaction of 4-methylbenzenesulfonyl chloride with phenylalanine methyl ester, followed by acid hydrolysis. The resulting product is MPPA, which can be purified through recrystallization. The purity of MPPA can be confirmed through various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
MPPA has been studied for its potential applications in various research fields such as neuroscience, cancer, and diabetes. In neuroscience, MPPA has been found to inhibit the activity of glutamate receptors, which are involved in the pathogenesis of various neurological disorders such as Alzheimer's disease and epilepsy. In cancer research, MPPA has been found to inhibit the growth of cancer cells by inducing apoptosis. In diabetes research, MPPA has been found to stimulate insulin secretion, making it a potential candidate for the treatment of type 2 diabetes.
属性
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(11-16(18)19)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJUVIVIOYVSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149128.png)
![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)




![1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5149161.png)
![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)

![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5149196.png)
